(R)-2-((3-Methoxyphenoxy)methyl)morpholine hydrochloride
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Overview
Description
®-2-((3-Methoxyphenoxy)methyl)morpholine hydrochloride is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring substituted with a 3-methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((3-Methoxyphenoxy)methyl)morpholine hydrochloride typically involves the reaction of morpholine with 3-methoxyphenol in the presence of a suitable base. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of ®-2-((3-Methoxyphenoxy)methyl)morpholine hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems allows for better control over reaction parameters and can lead to more sustainable and scalable production methods .
Chemical Reactions Analysis
Types of Reactions
®-2-((3-Methoxyphenoxy)methyl)morpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
®-2-((3-Methoxyphenoxy)methyl)morpholine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a pharmacological agent.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals
Mechanism of Action
The mechanism of action of ®-2-((3-Methoxyphenoxy)methyl)morpholine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-[(3-Methoxyphenoxy)methyl]pyrrolidine hydrochloride: Similar in structure but with a pyrrolidine ring instead of a morpholine ring.
3-Aminopropyltriethoxysilane: Used for supplying amino groups for further modifications, though it serves different applications.
Uniqueness
®-2-((3-Methoxyphenoxy)methyl)morpholine hydrochloride is unique due to its specific substitution pattern and the presence of both a morpholine ring and a methoxyphenoxy group
Properties
CAS No. |
55253-29-7 |
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Molecular Formula |
C12H18ClNO3 |
Molecular Weight |
259.73 g/mol |
IUPAC Name |
(2R)-2-[(3-methoxyphenoxy)methyl]morpholine;hydrochloride |
InChI |
InChI=1S/C12H17NO3.ClH/c1-14-10-3-2-4-11(7-10)16-9-12-8-13-5-6-15-12;/h2-4,7,12-13H,5-6,8-9H2,1H3;1H/t12-;/m1./s1 |
InChI Key |
HWKHVVUIQQTCTB-UTONKHPSSA-N |
Isomeric SMILES |
COC1=CC(=CC=C1)OC[C@H]2CNCCO2.Cl |
Canonical SMILES |
COC1=CC(=CC=C1)OCC2CNCCO2.Cl |
Origin of Product |
United States |
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